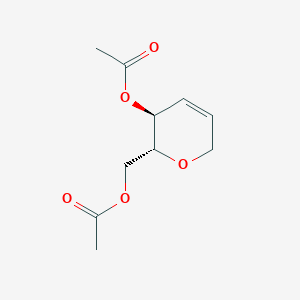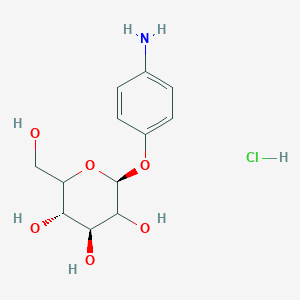
6-Aminopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 . It is a solid substance with a boiling point of 432.8±55.0°C at 760 mmHg and a melting point of 175.0-176.5°C . It is typically stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of aminopyridine derivatives, such as this compound, has been studied extensively . The process involves intramolecular radical [1,5]-ipso and [1,6]-ortho substitutions, using a sulfonamide as a linker to connect the pyridyl radical to the pyridine under attack .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .Physical And Chemical Properties Analysis
This compound is a solid substance with a boiling point of 432.8±55.0°C at 760 mmHg and a melting point of 175.0-176.5°C . Its molecular weight is 173.2 .Mécanisme D'action
While the specific mechanism of action for 6-Aminopyridine-3-sulfonamide is not well-documented, sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
6-Aminopyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Aminopyridine-3-sulfonamide involves the reaction of 6-Aminopyridine with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "6-Aminopyridine", "Sulfamic acid", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 6-Aminopyridine and sulfamic acid in a 1:1 molar ratio in a suitable solvent (e.g. water, ethanol)", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture and stir at room temperature for several hours", "Heat the mixture to reflux for several hours to complete the reaction", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry to obtain 6-Aminopyridine-3-sulfonamide as a white crystalline solid" ] } | |
| 5718-73-2 | |
Formule moléculaire |
C₅H₇N₃O₂S |
Poids moléculaire |
173.19 |
Synonymes |
6-Amino-3-pyridinesulfonamide; 2-Amino-5-pyridinesulfonamide; 2-Amino-5-sulfamoylpyridine _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


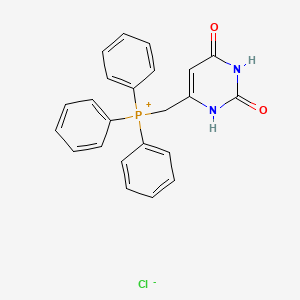
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
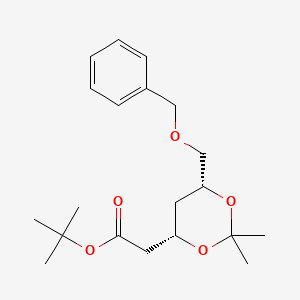
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
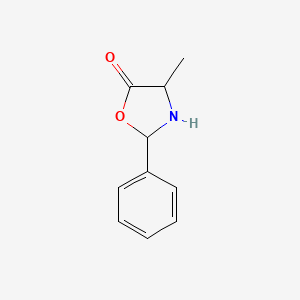
![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
